molecular formula C10H13N B033674 2-((E)-1-Pentenyl)pyridine CAS No. 103030-59-7

2-((E)-1-Pentenyl)pyridine

Cat. No. B033674
M. Wt: 147.22 g/mol
InChI Key: QUBGFUVITBEKID-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-Pentenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor, and it has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 2-((E)-1-Pentenyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-((E)-1-Pentenyl)pyridine are diverse and depend on the specific application. In medicinal chemistry, 2-((E)-1-Pentenyl)pyridine has been shown to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((E)-1-Pentenyl)pyridine in lab experiments is its high yield and purity, which makes it a reliable and efficient building block for the synthesis of more complex compounds. Additionally, 2-((E)-1-Pentenyl)pyridine has been extensively studied, and its properties and applications are well understood. However, one limitation of using 2-((E)-1-Pentenyl)pyridine is its strong odor, which can make it difficult to work with in large quantities.

Future Directions

There are several future directions for the study of 2-((E)-1-Pentenyl)pyridine. One direction is the development of new drugs based on the antitumor, anti-inflammatory, and antiviral activities of 2-((E)-1-Pentenyl)pyridine. Another direction is the synthesis of new metal complexes using 2-((E)-1-Pentenyl)pyridine as a ligand, with potential applications in catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-((E)-1-Pentenyl)pyridine and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-((E)-1-Pentenyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-1-pentene with pyridine in the presence of a palladium catalyst, or the reaction of 2-chloro-1-pentene with sodium pyridine in the presence of a phase-transfer catalyst. Both methods result in the formation of 2-((E)-1-Pentenyl)pyridine with high yield and purity.

Scientific Research Applications

2-((E)-1-Pentenyl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2-((E)-1-Pentenyl)pyridine has been used in organic synthesis as a building block for the synthesis of more complex compounds. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.

properties

CAS RN

103030-59-7

Product Name

2-((E)-1-Pentenyl)pyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-pent-1-enyl]pyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+

InChI Key

QUBGFUVITBEKID-QPJJXVBHSA-N

Isomeric SMILES

CCC/C=C/C1=CC=CC=N1

SMILES

CCCC=CC1=CC=CC=N1

Canonical SMILES

CCCC=CC1=CC=CC=N1

synonyms

Pyridine, 2-(1-pentenyl)- (6CI)

Origin of Product

United States

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